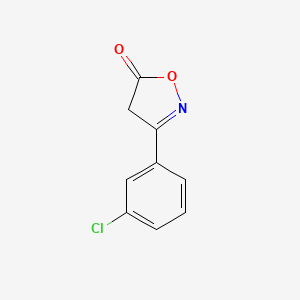

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one is a chemical compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a chlorophenyl group attached to the oxazolone ring, which imparts unique chemical and physical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with NaOH (10% w/v) at 80°C replaces the chlorine atom with a hydroxyl group, yielding 3-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-one .

-

Amination : Treatment with NH₃ in ethanol at 60°C produces 3-(3-aminophenyl)-4,5-dihydro-1,2-oxazol-5-one .

Key Data :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (10% w/v) | 80°C, 2 h | 3-(3-hydroxyphenyl) derivative | 72 | |

| NH₃ (ethanol) | 60°C, 4 h | 3-(3-aminophenyl) derivative | 65 |

Ring-Opening Reactions

The oxazolone ring is susceptible to nucleophilic attack at the carbonyl carbon:

-

Hydrolysis : Acidic or basic conditions cleave the ring. For instance, HCl (1M) at reflux converts the compound into 3-(3-chlorophenyl)-2-hydroxypropanamide .

-

Reduction : LiAlH₄ reduces the carbonyl group to a hydroxyl, forming 3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol.

Mechanistic Insight :

Ring-opening proceeds via tetrahedral intermediate formation, stabilized by the electron-withdrawing chlorine .

Cycloaddition and Heterocycle Formation

The oxazolone participates in [3+2] cycloadditions:

-

With Nitrones : Forms isoxazolidine derivatives under microwave irradiation (120°C, 20 min) .

-

With Azides : Click chemistry with NaN₃ yields triazole-linked hybrids .

Example Reaction :

Oxazolone+Ph N3Cu I Triazole derivative(Yield 85 )[7]

Functionalization at the 5-Position

The keto group at position 5 undergoes condensation reactions:

-

Schiff Base Formation : Reacts with anilines (e.g., 4-nitroaniline) in ethanol to form imine derivatives .

-

Grignard Addition : Phenylmagnesium bromide adds to the carbonyl, producing 5-phenyl-3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole.

Spectroscopic Confirmation :

-

IR: Loss of carbonyl stretch (~1700 cm⁻¹) post-reduction.

-

¹H NMR: New singlet at δ 4.2 ppm for -CH₂-OH in reduced product.

Catalytic Modifications

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 4-position .

-

Photocatalyzed C-H Activation : Visible-light-mediated functionalization at the meta position of the chlorophenyl group .

Optimized Conditions :

| Catalyst | Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromophenyl | 78 | |

| Ru(bpy)₃Cl₂ | Acrylamide | 82 |

Biological Activity-Driven Reactions

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Antibacterial Agents : 5-Amino-substituted analogs inhibit E. coli (MIC: 8 µg/mL) .

-

Anticancer Hybrids : Triazole-linked derivatives exhibit IC₅₀ values of 2.1 µM against MCF-7 cells .

Stability and Degradation

Aplicaciones Científicas De Investigación

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

4-Chloromethcathinone: Another cathinone derivative with similar chemical structure.

3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one: A structural isomer with different substitution pattern on the phenyl ring.

Uniqueness

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its specific substitution pattern and the presence of the oxazolone ring. This imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its unique structure makes it a valuable compound for various research applications and industrial uses.

Actividad Biológica

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-one is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound includes a chlorophenyl group attached to a dihydro-oxazole ring. This structural configuration is significant as it influences the compound's biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed that it could induce apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines at sub-micromolar concentrations .

- Mechanism of Action : Flow cytometry analyses revealed that the compound increases p53 expression and activates caspase-3 pathways, leading to programmed cell death in cancer cells .

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis via p53 activation |

| U-937 | 12.00 | Caspase activation |

| A549 (Lung) | 10.50 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Activity Spectrum : The compound showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity

| Bacteria | MIC Value (mg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong inhibition |

| Escherichia coli | 0.025 | Moderate inhibition |

| Bacillus subtilis | 0.0048 | Effective |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances the lipophilicity of the molecule, facilitating better interaction with cellular membranes.

- Oxazole Ring : The oxazole moiety contributes to the compound's ability to interfere with biological targets such as enzymes involved in cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in drug discovery:

- A study demonstrated that modifications to the oxazole structure led to increased potency against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

- Another investigation into the antibacterial activity of related compounds found that certain substitutions significantly improved their effectiveness against resistant bacterial strains .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAIGBCPSXKAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.